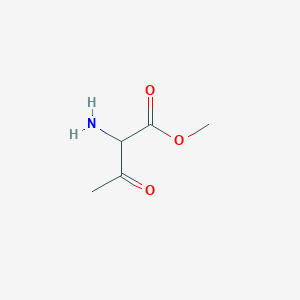

Methyl 2-amino-3-oxobutanoate

描述

Methyl 2-amino-3-oxobutanoate (CAS: 41172-77-4) is a hydrochloride salt with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals . The compound is characterized by its amino and oxo functional groups, which enable diverse reactivity in nucleophilic and condensation reactions. Its hydrochloride form enhances stability and solubility, making it suitable for laboratory use under controlled conditions. Storage recommendations include room temperature in a dry, sealed environment, with solutions prepared in DMSO for experimental applications .

属性

IUPAC Name |

methyl 2-amino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKPDCCZFMOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476541 | |

| Record name | Methyl 2-amino-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68277-01-0 | |

| Record name | Methyl 2-amino-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

- Methyl acetoacetate is dissolved in a suitable solvent, such as ethanol.

- Ammonia or an amine is added to the solution.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

化学反应分析

Alkylation via Enolate Formation

The β-keto group facilitates enolate ion formation under basic conditions. Sodium ethoxide deprotonates the α-hydrogen (pKa ~10–12), generating an enolate that reacts with alkyl halides via an SN2 mechanism .

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | NaOEt, ethanol, 0–25°C | Methyl 2-amino-3-oxo-α-methylbutanoate |

| Ethyl bromide | KOtBu, THF, reflux | Ethyl-substituted derivative |

The amino group stabilizes the enolate through resonance, enhancing reactivity compared to non-amino β-keto esters .

Diazonium Salt Coupling

The amino group reacts with aryldiazonium salts to form hydrazones. For example, coupling with benzenediazonium chloride produces methyl 2-(arylhydrazono)-3-oxobutanoate :

Reaction:

Conditions:

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Byproduct |

|---|---|---|

| 6M HCl, reflux | 2-Amino-3-oxobutanoic acid | Methanol |

| 2M NaOH, room temperature | Sodium 2-amino-3-oxobutanoate | Methanol |

The amino group may protonate under acidic conditions, slowing hydrolysis kinetics compared to non-amino esters .

Reduction of the Keto Group

The β-keto group is reduced to a secondary alcohol using NaBH4 or LiAlH4:

Reaction:

Notes:

-

LiAlH4 achieves full reduction but may require anhydrous conditions.

-

The amino group remains intact, avoiding imine formation under mild conditions.

Intramolecular Cyclization

Under dehydrating conditions (e.g., P2O5, heat), the amino and keto groups cyclize to form a pyrrolidone derivative:

Reaction:

Mechanism:

-

Keto-enol tautomerization.

-

Nucleophilic attack by the amino group on the carbonyl carbon.

Comparative Reactivity with Analogues

| Compound | Reactivity with Alkyl Halides | Hydrazone Formation | Hydrolysis Rate |

|---|---|---|---|

| Methyl 2-amino-3-oxobutanoate | High (enolate stabilized by NH2) | Fast (direct NH2 coupling) | Moderate |

| Methyl acetoacetate | Moderate | Requires NH2 introduction | Fast |

| Ethyl 3-oxopentanoate | Low (no NH2 stabilization) | No reaction | Fast |

Mechanistic Insights

-

Enolate Alkylation : The amino group enhances enolate stability via resonance, directing alkylation to the α-carbon .

-

Hydrazone Formation : Diazonium coupling proceeds through electrophilic attack at the amino group, followed by tautomerization .

-

Cyclization : Proximity of the amino and keto groups enables a five-membered ring transition state, lowering activation energy .

Research Findings

科学研究应用

Medicinal Chemistry

Methyl 2-amino-3-oxobutanoate is employed in the synthesis of various pharmaceutical compounds. It serves as a precursor for:

- Heterocycles : These are critical components in many drugs due to their biological activity.

- Peptides : The compound is utilized in peptide synthesis, which is vital for developing therapeutic agents.

Biochemical Studies

The compound plays a significant role in biochemical research:

- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways.

- Metabolic Pathway Analysis : this compound assists in elucidating metabolic pathways involving amino acids and keto acids.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it valuable in:

- Chemical Manufacturing : It serves as a building block for synthesizing other complex molecules.

- Production of Agrochemicals : The compound's derivatives are explored for potential use in agricultural chemicals.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The compound was reacted with various electrophiles to yield derivatives that showed promising results in biological assays.

Case Study 2: Enzyme Inhibition

Research on enzyme kinetics highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic disorders. The study provided quantitative data on the inhibition constants, demonstrating its potential as a therapeutic agent.

作用机制

The mechanism of action of methyl 2-amino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of biochemical reactions.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-amino-3-oxobutanoate include esters, salts, and substituted derivatives. Below is a detailed comparison:

Ethyl 2-amino-3-oxobutanoate hydrochloride

- Structure: Ethyl ester derivative (C₆H₁₁NO₃·HCl, MW: 182 g/mol) .

- Properties: Similar reactivity due to the amino-oxobutanoate backbone but increased lipophilicity from the ethyl group.

- Applications: Widely used in drug synthesis, particularly as an intermediate for amino acid derivatives. Market reports indicate a 6.9% CAGR growth (2025–2031), driven by pharmaceutical demand .

- Key Players : Hangzhou Hairui Chemical, Toronto Research Chemicals, and Oakwood Products dominate production .

Methyl 2-acetyl-3-oxobutanoate

- Structure : Acetyl-substituted derivative (CAS: 4619-66-3, C₇H₁₀O₄, MW: 158.15 g/mol) .

- Properties : Enhanced electrophilicity due to the acetyl group, facilitating reactions like Claisen condensations.

- Applications : Used in synthesizing diketones and heterocycles, with applications in agrochemicals .

Ethyl 2-methyl-3-oxobutanoate

- Structure : Methyl-substituted ester (CAS: 609-14-3, C₇H₁₂O₃, MW: 144.17 g/mol) .

- Applications : Intermediate in flavor and fragrance synthesis due to its ester functionality .

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

- Structure : Benzyl-substituted derivative (CAS: 61713-38-0, C₁₄H₁₈O₃, MW: 234.29 g/mol) .

- Properties : Increased steric bulk and aromaticity, influencing solubility and reactivity.

- Applications: Potential use in polymer chemistry and specialty chemicals .

Table 1: Comparative Analysis of this compound and Analogues

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications | Market/Industry Relevance |

|---|---|---|---|---|---|---|

| This compound | 41172-77-4 | C₅H₁₀ClNO₃ | 167.59 | Amino, oxo, methyl ester | Pharmaceutical intermediates | Research-focused, niche market |

| Ethyl 2-amino-3-oxobutanoate HCl | 20207-16-3 | C₆H₁₁NO₃·HCl | 182 | Amino, oxo, ethyl ester | Drug synthesis, amino acids | 6.9% CAGR growth (2025–2031) |

| Methyl 2-acetyl-3-oxobutanoate | 4619-66-3 | C₇H₁₀O₄ | 158.15 | Acetyl, oxo, methyl ester | Agrochemicals, heterocycles | Specialty chemical production |

| Ethyl 2-methyl-3-oxobutanoate | 609-14-3 | C₇H₁₂O₃ | 144.17 | Methyl, oxo, ethyl ester | Flavor/fragrance intermediates | Established industrial use |

Physicochemical and Reactivity Differences

- Solubility: Methyl esters (e.g., this compound) exhibit higher polarity than ethyl analogs, favoring aqueous-organic solvent systems .

- Reactivity: The amino group in this compound enables condensation reactions (e.g., with carbonyl compounds) to form heterocycles like imidazoles and oxazoles . Ethyl derivatives, with larger alkyl chains, may show slower reaction kinetics due to steric effects.

- Thermal Stability: Hydrochloride salts (e.g., Methyl and Ethyl 2-amino-3-oxobutanoate) are more stable than non-salt forms, reducing decomposition during synthesis .

Market and Industrial Landscape

- This compound: Limited commercial data, but research demand is driven by its role in synthesizing bioactive molecules .

- Ethyl 2-amino-3-oxobutanoate HCl: Dominates the market due to broader pharmaceutical applications, with major producers in Asia-Pacific and North America .

- Non-Amino Derivatives: Compounds like Ethyl 2-methyl-3-oxobutanoate have steady demand in non-pharmaceutical sectors (e.g., food additives) .

生物活性

Methyl 2-amino-3-oxobutanoate, also known as this compound hydrochloride, is an organic compound characterized by the presence of an amino group, a keto group, and a methyl ester. This unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. This article explores the biological activity of this compound, focusing on its applications in pharmaceuticals and its potential therapeutic effects.

This compound has the molecular formula and a molecular weight of approximately 167.59 g/mol. The compound's synthesis typically involves several steps that utilize various organic reagents under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to monitor reactions and purify products.

Applications in Organic Synthesis

The compound is instrumental in synthesizing heterocyclic compounds, which are critical for developing numerous pharmaceuticals. For example, it has been used to create derivatives such as 3-(bromoacetyl)coumarin, which possess significant biological activity. The versatility of this compound allows for the production of polyfunctionalized molecules, making it valuable in both academic research and industrial applications.

Antioxidant Activity

Recent studies have investigated the antioxidant properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidants . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial effects. Research indicates that certain derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria . This property is particularly important for developing new antimicrobial agents in response to rising antibiotic resistance.

Enzyme Inhibition

Enzymatic assays have demonstrated that some derivatives can inhibit specific enzymes involved in metabolic pathways. For example, compounds derived from this compound have been shown to affect cholinesterase enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various derivatives synthesized from this compound using DPPH assays. The results indicated that certain derivatives exhibited a dose-dependent increase in antioxidant capacity, with effective concentrations ranging from 62.5 to 1000 mg/mL .

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of synthesized derivatives was tested against standard bacterial strains. The results showed significant inhibition zones for specific compounds, highlighting their potential as novel antimicrobial agents .

Research Findings Summary

| Property | Findings |

|---|---|

| Antioxidant Activity | Promising DPPH radical scavenging ability in synthesized derivatives. |

| Antimicrobial Activity | Significant antibacterial effects against gram-positive and gram-negative bacteria. |

| Enzyme Inhibition | Potential inhibition of cholinesterase enzymes suggests applications in neurodegenerative disease treatment. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。